

Gemfibrozil-d6-1 certificate of analysis and product specifications

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Compound of Interest		
Compound Name:	Gemfibrozil-d6-1	
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Gemfibrozil-d6: A Technical Guide for Researchers

An in-depth overview of Gemfibrozil-d6, a crucial internal standard for the quantitative analysis of the lipid-regulating drug Gemfibrozil. This guide provides detailed product specifications, analytical testing methodologies, and insights into the mechanism of action of its parent compound.

Gemfibrozil-d6 is the deuterium-labeled analog of Gemfibrozil, a well-established pharmaceutical agent used to treat hyperlipidemia.[1][2] As a stable isotope-labeled internal standard, Gemfibrozil-d6 is indispensable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical assays.[3] Its use in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification of Gemfibrozil in complex biological matrices.[4]

Product Specifications

The following tables summarize the key product specifications for Gemfibrozil-d6 as compiled from various suppliers. These specifications are critical for ensuring the quality and reliability of experimental results.



Table 1: General Product Information

Parameter	Specification
Chemical Name	5-(2,5-Dimethylphenoxy)-2,2-bis(methyld3)pentanoic acid[4][5]
Synonyms	Gemfibrozil 2,2-dimethyl-d6, CI-719-d6, Decrelip-d6, Lopid-d6[3][4][6]
CAS Number	1184986-45-5[7]
Unlabelled CAS Number	25812-30-0[7]
Molecular Formula	C15H16D6O3[4][6]
Molecular Weight	256.37 g/mol [6][7]
Appearance	White Solid[6][8]
Solubility	Soluble in DMSO and Methanol[4]
Storage Conditions	-20°C, Hygroscopic[6][7]

Table 2: Quality and Purity Specifications

Parameter	Specification
Purity (HPLC)	>95% to >98.22%[6][7]
Isotopic Purity	≥99% deuterated forms (d1-d6), >95%[4][6]
Normalized Intensity (Example)	d0 = 0.13%, d1 = 0.02%, d2 = 0.06%, d3 = 0.10%, d4 = 0.29%, d5 = 5.48%, d6 = 93.93%[6]

Experimental Protocols

The quality of Gemfibrozil-d6 as an internal standard is verified through a series of rigorous analytical tests. The following are detailed methodologies for the key experiments cited in certificates of analysis.



High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of Gemfibrozil-d6 by separating it from any non-labeled Gemfibrozil and other impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., formic acid in water) is commonly employed. A gradient elution may be used to achieve optimal separation.
- Detection: UV detection at a wavelength of 276 nm.[9]
- Sample Preparation: A known concentration of Gemfibrozil-d6 is dissolved in a suitable solvent, such as methanol or the mobile phase.
- Analysis: The sample is injected into the HPLC system. The retention time and peak area of Gemfibrozil-d6 are compared to a reference standard of Gemfibrozil. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Gemfibrozil-d6 and the position of the deuterium labels.

Methodology:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).



• Analysis: Both ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum, the absence of signals corresponding to the methyl protons at the 2-position confirms the successful deuterium labeling. The remaining proton signals should correspond to the aromatic and other aliphatic protons in the molecule. The ¹³C NMR spectrum will show the characteristic signals for all carbon atoms in the structure. The spectra are compared with those of an unlabeled Gemfibrozil standard to verify the structure.[5]

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification

Objective: To confirm the molecular weight of Gemfibrozil-d6 and to determine its isotopic purity.

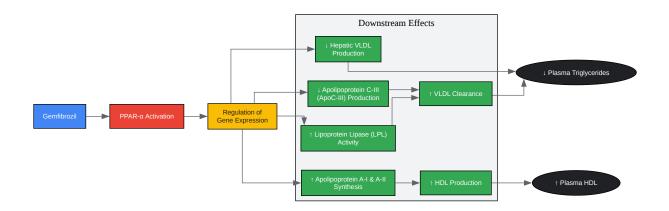
Methodology:

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).
- Ionization Technique: Electrospray ionization (ESI) or electron ionization (EI) can be used.
- Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of Gemfibrozil-d6 (m/z 256.4).[4] The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d6-labeled species relative to other isotopic variants (d0 to d5).[6] This provides a measure of the isotopic purity of the standard.

Mechanism of Action of Gemfibrozil

Gemfibrozil, the parent compound of Gemfibrozil-d6, primarily functions by activating the peroxisome proliferator-activated receptor-alpha (PPAR- α).[1][2] This nuclear receptor plays a critical role in the regulation of genes involved in lipid metabolism.[1] The activation of PPAR- α by Gemfibrozil leads to a cascade of downstream effects that ultimately result in reduced plasma triglycerides and a modest reduction in low-density lipoprotein (LDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol.[1][2]



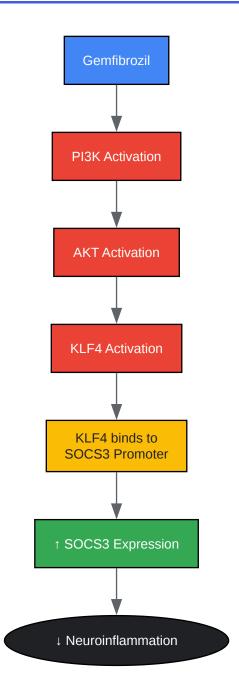


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Figure 1: Gemfibrozil's primary mechanism of action via PPAR- α activation.

A lesser-known signaling pathway influenced by Gemfibrozil involves the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3) in glial cells. This action is mediated through the PI3K-AKT pathway and subsequent activation of Krüppel-like factor 4 (KLF4), suggesting potential therapeutic applications in neuroinflammatory and neurodegenerative diseases.[10]





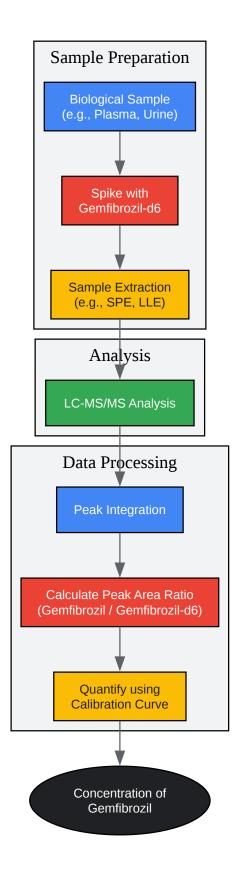
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Figure 2: Gemfibrozil's neuroinflammatory signaling pathway.

Experimental Workflow for Bioanalytical Quantification

The use of Gemfibrozil-d6 as an internal standard is a critical component of the bioanalytical workflow for quantifying Gemfibrozil in biological samples. The following diagram illustrates a typical experimental workflow.





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Figure 3: A typical bioanalytical workflow using Gemfibrozil-d6.



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